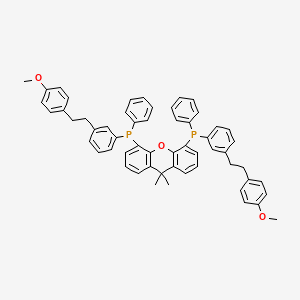
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine): is a complex organic compound that features a xanthene core substituted with phosphine groups. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylxanthene and appropriate phosphine precursors.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Catalysts: Palladium or other transition metal catalysts are employed to facilitate the coupling reactions.
Temperature and Time: The reaction mixture is heated to temperatures ranging from 100°C to 150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Transition metal catalysts like palladium, nickel, or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
Chemistry:
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine:
Drug Development: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals like palladium, nickel, and platinum, which are commonly used in catalytic cycles.
相似化合物的比较
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Known for its use in similar catalytic applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Another compound with comparable electronic properties and steric hindrance.
Uniqueness: What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) apart is its specific substitution pattern, which provides unique electronic and steric properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.
属性
分子式 |
C57H52O3P2 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
[3-[2-(4-methoxyphenyl)ethyl]phenyl]-[5-[[3-[2-(4-methoxyphenyl)ethyl]phenyl]-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-23-13-25-53(61(47-17-7-5-8-18-47)49-21-11-15-43(39-49)29-27-41-31-35-45(58-3)36-32-41)55(51)60-56-52(57)24-14-26-54(56)62(48-19-9-6-10-20-48)50-22-12-16-44(40-50)30-28-42-33-37-46(59-4)38-34-42/h5-26,31-40H,27-30H2,1-4H3 |
InChI 键 |
PJPZKONRYABKPI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)CCC5=CC=C(C=C5)OC)OC6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


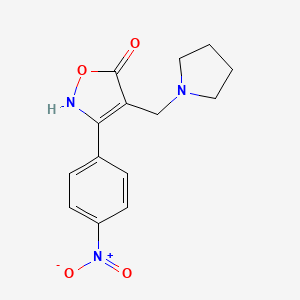
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

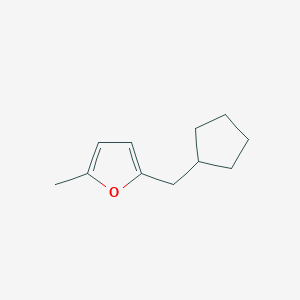

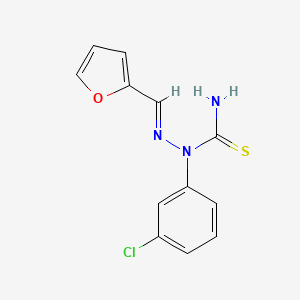
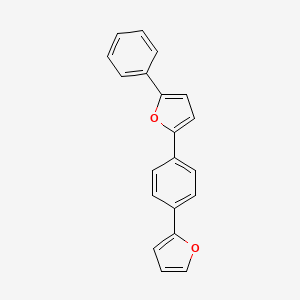
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
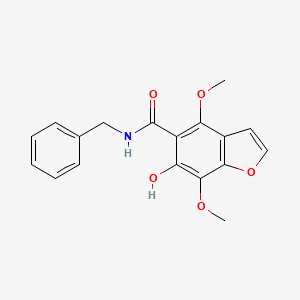

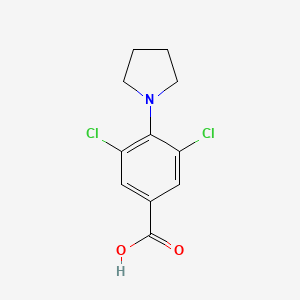
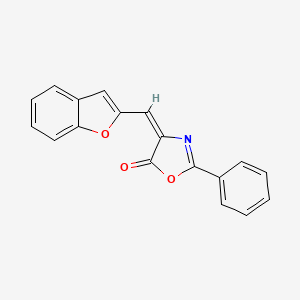
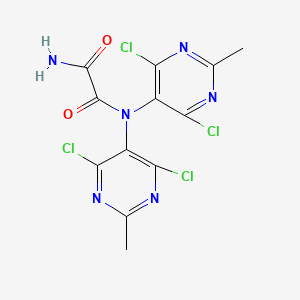
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
